molecular formula C18H32ClNO3Si B14472354 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine CAS No. 69957-62-6

1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine

Cat. No.: B14472354
CAS No.: 69957-62-6
M. Wt: 374.0 g/mol
InChI Key: AXDXODONOZDXBF-UHFFFAOYSA-N
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Description

1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three tert-butoxy groups and one N-(4-chlorophenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine typically involves the reaction of tert-butyl alcohol with chlorosilane derivatives in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are generally used.

    Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Techniques such as distillation or recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The N-(4-chlorophenyl) group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butoxy-4-chlorobenzene: Similar in structure but lacks the silicon atom.

    1,1,1-Tri-tert-butoxy-N-phenylsilanamine: Similar but without the chlorine atom on the phenyl ring.

Uniqueness

1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine is unique due to the presence of both the silicon atom and the N-(4-chlorophenyl) group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

69957-62-6

Molecular Formula

C18H32ClNO3Si

Molecular Weight

374.0 g/mol

IUPAC Name

4-chloro-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline

InChI

InChI=1S/C18H32ClNO3Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)20-15-12-10-14(19)11-13-15/h10-13,20H,1-9H3

InChI Key

AXDXODONOZDXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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